molecular formula C7H5BrClFO B1271529 4-Bromo-2-chloro-6-fluoroanisole CAS No. 261762-34-9

4-Bromo-2-chloro-6-fluoroanisole

Cat. No.: B1271529
CAS No.: 261762-34-9
M. Wt: 239.47 g/mol
InChI Key: IKWHDHGNXXVBHZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-fluoroanisole is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated anisole derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a methoxy group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-6-fluoroanisole can be synthesized through several synthetic routes. One common method involves the halogenation of 2-chloro-6-fluoroanisole with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired position on the benzene ring.

Another approach involves the Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the bromine atom onto the benzene ring. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluoroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding dehalogenated compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions typically occur under basic conditions and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted anisoles with different functional groups replacing the halogen atoms.

    Oxidation: Products include aldehydes and carboxylic acids derived from the oxidation of the methoxy group.

    Reduction: Products include dehalogenated anisoles.

Scientific Research Applications

4-Bromo-2-chloro-6-fluoroanisole is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluoroanisole involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms and methoxy group on the benzene ring contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoroanisole
  • 4-Bromo-2-fluoroanisole
  • 2-Chloro-6-fluoroanisole

Uniqueness

4-Bromo-2-chloro-6-fluoroanisole is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical reactivity and selectivity. This makes it a valuable compound for various synthetic and research applications, offering a broader range of chemical transformations compared to its analogs .

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWHDHGNXXVBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378315
Record name 4-Bromo-2-chloro-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-34-9
Record name 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-34-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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